molecular formula C17H16N4O2 B3825711 N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide

N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide

Número de catálogo B3825711
Peso molecular: 308.33 g/mol
Clave InChI: GRHQVLUJEBYILF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide, also known as ABT-737, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (Bcl-2) family proteins. Bcl-2 family proteins are important regulators of apoptosis, or programmed cell death, and are frequently overexpressed in cancer cells, leading to resistance to chemotherapy and radiation therapy. ABT-737 has shown promising results in preclinical studies as a potential cancer therapeutic agent.

Mecanismo De Acción

N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide binds to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, which prevents these proteins from binding to and inhibiting pro-apoptotic proteins such as Bax and Bak. This leads to the activation of the mitochondrial apoptotic pathway, which ultimately results in cell death. This compound has been shown to be highly selective for Bcl-2 family proteins and does not affect other proteins involved in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death. This compound has also been shown to inhibit tumor growth in preclinical models of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide is its high selectivity for Bcl-2 family proteins, which minimizes off-target effects. This compound has also been shown to be effective in inducing apoptosis in cancer cells that are resistant to chemotherapy and radiation therapy. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, this compound has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Direcciones Futuras

Future research on N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide could focus on developing analogs with improved solubility and pharmacokinetic properties. In addition, this compound could be combined with other targeted therapies or immunotherapies to enhance its efficacy in treating cancer. Further studies could also investigate the role of Bcl-2 family proteins in other diseases, such as neurodegenerative disorders and autoimmune diseases.

Aplicaciones Científicas De Investigación

N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In vitro studies have shown that this compound induces apoptosis in cancer cells by binding to Bcl-2, Bcl-xL, and Bcl-w, which are anti-apoptotic members of the Bcl-2 family. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells that are resistant to these treatments.

Propiedades

IUPAC Name

N-[4-(6-acetamido-1H-benzimidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-10(22)18-13-5-3-12(4-6-13)17-20-15-8-7-14(19-11(2)23)9-16(15)21-17/h3-9H,1-2H3,(H,18,22)(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHQVLUJEBYILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-{4-[6-(acetylamino)-1H-benzimidazol-2-yl]phenyl}acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.